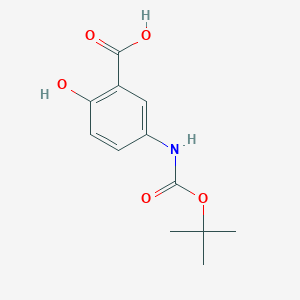

5-(N-tert-Butoxycarbonylamino)salicylic Acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-tert-Butoxycarbonylamino)salicylic Acid typically involves the reaction of salicylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

5-(N-tert-Butoxycarbonylamino)salicylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

科学研究应用

5-(N-tert-Butoxycarbonylamino)salicylic Acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 5-(N-tert-Butoxycarbonylamino)salicylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Similar Compounds

5-Aminosalicylic Acid: Used in the treatment of inflammatory bowel diseases.

Salicylic Acid: Commonly used in skincare products for its exfoliating properties.

N-tert-Butoxycarbonylamino Compounds: A class of compounds used in peptide synthesis.

Uniqueness

5-(N-tert-Butoxycarbonylamino)salicylic Acid is unique due to its combination of the salicylic acid moiety with the tert-butoxycarbonylamino group. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

生物活性

5-(N-tert-Butoxycarbonylamino)salicylic acid (CAS No. 135321-95-8) is a derivative of salicylic acid, which is widely recognized for its role in plant physiology and its therapeutic potential in human health. This compound combines the structural features of salicylic acid with a tert-butoxycarbonyl (Boc) protecting group, which may influence its biological activity. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on current research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₁O₅, with a molecular weight of approximately 255.25 g/mol. The presence of the Boc group enhances the compound's stability and solubility, which can affect its biological interactions.

Antioxidant Properties

Research indicates that salicylic acid derivatives exhibit significant antioxidant activity. In a study examining various salicylic acid derivatives, it was found that this compound demonstrated a marked ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells . This property suggests potential applications in formulations aimed at reducing oxidative damage in skin care or therapeutic contexts.

Anti-inflammatory Effects

Salicylic acid is well-known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The introduction of the Boc group in this compound may enhance its selectivity and potency against these enzymes. Preliminary studies have shown that this compound can reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of salicylic acid derivatives have been documented extensively. A study focusing on various derivatives, including this compound, found that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed into an antimicrobial agent for topical applications or preservatives in food products .

Interaction with Biological Pathways

The biological activity of this compound can be attributed to its interaction with specific biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Scavenging Free Radicals : The antioxidant activity is likely due to the ability of the phenolic hydroxyl groups to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Disruption of Bacterial Cell Walls : The structural features may allow it to penetrate bacterial membranes more effectively than other salicylic acid derivatives.

Case Studies

- Case Study on Antioxidant Activity : A comparative study evaluated the antioxidant capacity of several salicylic acid derivatives using DPPH and ABTS assays. Results indicated that this compound had a higher radical scavenging ability compared to unmodified salicylic acid .

- Clinical Implications : In dermatological formulations, the incorporation of this compound has been shown to enhance skin barrier function while providing anti-inflammatory benefits in patients with acne vulgaris .

Future Research Directions

Further studies are required to explore:

- In Vivo Efficacy : Understanding how this compound behaves in living organisms will provide insights into its therapeutic potential.

- Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate how the Boc group modifies the pharmacokinetics and dynamics of the compound.

- Formulation Development : Investigating various formulations (e.g., gels, creams) that incorporate this compound could lead to new therapeutic options for inflammatory skin conditions or as an antioxidant supplement.

常见问题

Basic Research Questions

Q. What are the common synthetic strategies for 5-(N-tert-Butoxycarbonylamino)salicylic Acid, and how do stereochemical considerations influence these methods?

Methodological Answer: The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group to prevent undesired side reactions. A stereocontrolled approach from (L)-phenylalanine has been reported, where Boc protection is introduced early to stabilize intermediates and control stereochemistry . Key steps include:

- Amino Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- Ring Cleavage : For derivatives, ring-opening reactions (e.g., with N-acyl histamines) are employed to generate intermediates .

- Purification : Chromatography or recrystallization ensures stereochemical purity.

Q. How can researchers determine the solubility and stability of this compound for experimental applications?

Methodological Answer:

- Solubility Testing : Use polar aprotic solvents (e.g., DMSO, dioxane, methanol) as initial candidates. Solubility in these solvents is well-documented (>10 mg/mL) .

- Stability Assessment : Conduct accelerated stability studies under varying pH (4–9) and temperatures (4°C to 40°C). Monitor degradation via HPLC or mass spectrometry.

- Storage : Store at 4°C in airtight, light-protected containers to prevent Boc group hydrolysis .

Q. What functional groups in this compound are most reactive, and how do they influence chemical modifications?

Methodological Answer:

- Boc-Protected Amino Group : Stable under acidic conditions but cleaved by trifluoroacetic acid (TFA).

- Salicylic Acid Core : The hydroxyl and carboxyl groups enable esterification, amidation, or metal coordination.

- Reactivity Example : The hydroxyl group can undergo sulfonation or alkylation, while the carboxyl group is reactive in peptide coupling (e.g., EDC/NHS chemistry) .

Advanced Research Questions

Q. How can orthogonal experimental design optimize the synthesis of this compound derivatives?

Methodological Answer:

- Factor Screening : Use a fractional factorial design to test variables (e.g., reaction time, temperature, catalyst concentration). For example, ultrasonic-assisted alkylation reduces reaction time by 50% compared to conventional methods .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between factors like solvent polarity and Boc deprotection kinetics .

- Validation : Confirm optimal conditions via triplicate runs and characterize products using NMR and IR to verify structural integrity.

Q. What methodologies are used to study the role of this compound in plant-pathogen interactions?

Methodological Answer:

- SA Pathway Modulation : Compare Arabidopsis thaliana wild-type and mutants (e.g., s5h/dmr6) to assess hypersensitive response (HR) and PR gene expression .

- H₂O₂ Quantification : Use ferric-xylenol orange assays to measure oxidative burst post-treatment.

- Protein Damage Analysis : Monitor lipid peroxidation (malondialdehyde assay) and carbonylated proteins (DNPH derivatization) to quantify SA-mediated oxidative stress .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

- Analytical Cross-Validation : Compare solubility in multiple solvents (e.g., DMSO vs. methanol) using nephelometry or UV-Vis spectroscopy.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature to assess thermal stability discrepancies .

- Cohort Studies : Collaborate with independent labs to standardize protocols (e.g., ISO guidelines for solubility testing).

Q. Analytical and Characterization Focus

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms Boc group presence (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O of Boc) and ~1250 cm⁻¹ (C-O of salicylate) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 254.25) and fragmentation pathways .

Q. How can enzymatic interactions with SA-hydroxylases (e.g., S5H/DMR6) be quantified?

Methodological Answer:

- Enzyme Kinetics : Use Michaelis-Menten assays with SA as substrate and monitor 2,5-DHBA production via HPLC .

- Inhibitor Studies : Test dimethylthiourea (DMTU) to trap H₂O₂ and assess its role in SA-mediated enzyme inactivation .

- CRISPR Mutants : Generate s5h/s3h double mutants to study compensatory pathways in SA homeostasis .

属性

IUPAC Name |

2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-7-4-5-9(14)8(6-7)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDBLPDKAGEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438975 | |

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135321-95-8 | |

| Record name | 5-(BOC-amino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。